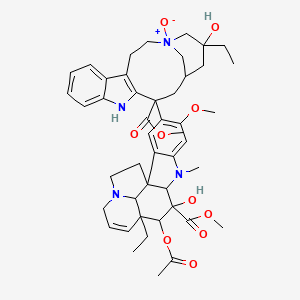

Leurosidine N'b-oxide

Description

Leurosidine N'b-oxide (CAS 80374-74-9) is a vinca alkaloid derived from the Madagascan periwinkle plant (Catharanthus roseus). It is structurally characterized by a complex indole-dihydroindole framework with an N-oxide modification at the N'b position. This compound has a molecular formula of C₄₆H₅₈N₄O₁₀, a molecular weight of 826.988 g/mol, and a relative density of 1.31 g/cm³ . It is typically isolated alongside other alkaloids like vinblastine and vincristine during chromatographic separation processes . This compound is of interest in oncology research due to its structural similarity to clinically used antitumor agents, though its direct pharmacological activity remains less well-characterized compared to its analogs.

Properties

CAS No. |

80374-74-9 |

|---|---|

Molecular Formula |

C46H58N4O10 |

Molecular Weight |

827 g/mol |

IUPAC Name |

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H58N4O10/c1-8-42(54)23-28-24-45(40(52)58-6,36-30(15-20-50(56,25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)57-5)48(4)38-44(31)17-19-49-18-12-16-43(9-2,37(44)49)39(60-27(3)51)46(38,55)41(53)59-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3 |

InChI Key |

JJNRGDILJOBAEK-UHFFFAOYSA-N |

SMILES |

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leurosidine N'b-oxide; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

Formation of the core structure: This involves the construction of the tetracyclic and pentacyclic frameworks through a series of cyclization reactions.

Functional group modifications: Introduction of functional groups such as acetyloxy, ethyl, hydroxy, and methoxycarbonyl groups through various organic reactions like esterification, oxidation, and reduction.

Final assembly: The final steps involve the coupling of different fragments to form the complete molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving:

Batch reactors: For controlled reaction conditions.

Chromatographic purification: To ensure the removal of impurities.

Quality control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further used in medicinal chemistry for drug development.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in:

Chemistry: Used as a model compound for studying complex organic reactions.

Biology: Investigated for its effects on cellular processes and mechanisms.

Medicine: Utilized in the development of chemotherapeutic agents due to its ability to inhibit cell division.

Industry: Employed in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular microtubules. It binds to tubulin, a protein that is essential for microtubule formation, thereby inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to the inhibition of cell division, making it effective as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural, synthetic, and functional differences between Leurosidine N'b-oxide and related vinca alkaloids:

Key Findings:

Synthetic Relevance : this compound is a critical intermediate in the synthesis of vinblastine, as demonstrated in the pathway:

Catharanthine + Vindoline → Anhydrovinblastine → Dehydroxy-20' leurosidine → this compound → Vinblastine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.